molecular formula C11H17ClN2O2S2 B6644720 N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide

N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide

Cat. No.: B6644720
M. Wt: 308.9 g/mol
InChI Key: ADLZZZKBUQTBPS-RKDXNWHRSA-N
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Description

N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Cyclohexylamine Intermediate: The starting material, cyclohexanone, undergoes reductive amination with ammonia or an amine source to form cyclohexylamine.

    Introduction of the Amino Group: The cyclohexylamine is then subjected to a stereoselective amination process to introduce the (1R,2R)-2-aminocyclohexyl group.

    Synthesis of the Thiophene Derivative: Separately, 5-chloro-4-methylthiophene-2-sulfonyl chloride is synthesized through chlorination and sulfonation reactions.

    Coupling Reaction: The final step involves coupling the (1R,2R)-2-aminocyclohexyl intermediate with the thiophene derivative under controlled conditions, typically using a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Ammonia, primary or secondary amines, thiols, often in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted thiophene derivatives.

Scientific Research Applications

N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections or inflammatory diseases.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the creation of novel organic compounds.

    Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can affect signaling pathways related to inflammation, bacterial cell wall synthesis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-carboxamide
  • N-[(1R,2R)-2-aminocyclohexyl]-5-bromo-4-methylthiophene-2-sulfonamide

Uniqueness

N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its stereochemistry also plays a crucial role in its interaction with biological targets, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2S2/c1-7-6-10(17-11(7)12)18(15,16)14-9-5-3-2-4-8(9)13/h6,8-9,14H,2-5,13H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLZZZKBUQTBPS-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)NC2CCCCC2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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